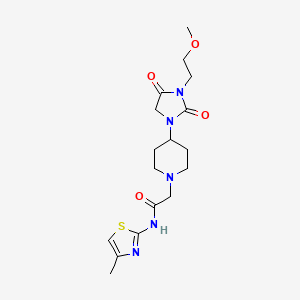
2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N5O5, with a molecular weight of approximately 379.417 g/mol. It contains an imidazolidinone moiety, which is known for various biological activities, including anti-inflammatory and anticancer effects. The presence of piperidine and thiazole groups further enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds containing imidazolidinone structures exhibit significant antitumor activity. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that imidazole derivatives can inhibit aromatase activity, which is crucial in estrogen synthesis and plays a role in breast cancer progression .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with thiazole rings are known for their antibacterial and antifungal activities. In particular, thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While specific data for this compound is limited, analogs have demonstrated significant inhibition against various microbial strains.
Anti-inflammatory Effects
Imidazolidinone derivatives have been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Study on Aromatase Inhibition :
-
Antimicrobial Evaluation :
- A comparative study evaluated various thiazole derivatives for their antibacterial efficacy against common pathogens.
- Results indicated that certain thiazole-containing compounds exhibited significant inhibition zones against E. coli and S. aureus, supporting the hypothesis that similar structures may confer antimicrobial properties .
Research Findings Summary Table
科学的研究の応用
Overview
The compound 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique molecular structure suggests various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs may exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiazole rings have shown effectiveness against various bacterial strains. Studies should focus on evaluating the specific antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary investigations into the cytotoxic effects of related imidazolidine derivatives suggest that this compound may possess anticancer activity. Compounds structurally related to this compound have demonstrated selective toxicity towards cancer cell lines, indicating potential for further development as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-characterized. However, piperidine derivatives generally exhibit variable absorption rates and half-lives depending on their chemical structure. Future studies should focus on:
- Absorption : Evaluating bioavailability in vivo.
- Metabolism : Identifying metabolic pathways and potential active metabolites.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activities of piperidine derivatives, compounds structurally similar to this compound were tested against various bacterial strains. The results indicated promising antibacterial activity, warranting further investigation into its mechanism of action and potential clinical applications.
Case Study 2: Anticancer Activity
A series of imidazolidine derivatives were synthesized and evaluated for their anticancer properties. The study found that certain compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells. This suggests that this compound may share similar properties and could be a candidate for further development in cancer therapy.
特性
IUPAC Name |
2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-12-11-27-16(18-12)19-14(23)9-20-5-3-13(4-6-20)22-10-15(24)21(17(22)25)7-8-26-2/h11,13H,3-10H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALEZOAVMNSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













